![molecular formula C24H18N4O B3013130 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795303-40-0](/img/structure/B3013130.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

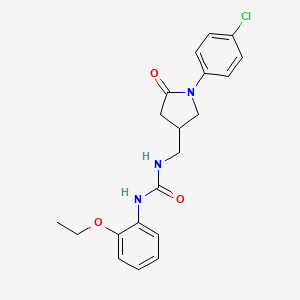

The compound N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has been the focus of various studies due to its potential in medicinal chemistry and material science. The imidazo[1,2-a]pyridine moiety is known for its versatile applications, particularly in the development of new pharmaceuticals with antimycobacterial activity , and as a core structure for stable N-heterocyclic carbenes .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported in the literature. For instance, the reaction of 1-phenyl 5-(aminophenyl) 9-(2-pyridyl) benzimidazole derivatives with cis-Ru(bpy)2Cl2 leads to the formation of N-(aryl) imidazo[1,5a] pyridine derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving multiple steps such as chlorination, aminolysis, reduction, and condensation .

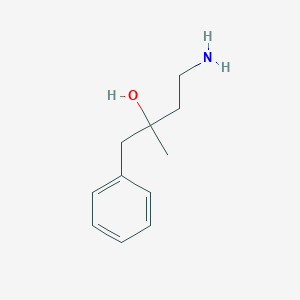

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is known to confer stability and interesting electronic properties to the molecule, which can be exploited in the design of stable N-heterocyclic carbenes . The crystal structure of a related compound, N-(4-chlorophenyl) imidazo[1,5a] pyridine, has been reported, which could provide insights into the potential geometry and electronic distribution of the this compound molecule .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives are known to participate in various chemical reactions, particularly as ligands in coordination chemistry. They can form complexes with metals such as ruthenium, as seen in the synthesis of cis-[Ru(bpy)2(MeCN)2]2+ . The reactivity of these compounds can be further modified by substituents on the imidazo[1,2-a]pyridine ring, which can influence the electronic properties and steric hindrance of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly affect the compound's activity and stability. For example, compounds with an electron-donating group on the benzene ring have shown potent antimycobacterial activity . The synthesis process of related compounds has been optimized to achieve good yields under mild conditions, which is indicative of the practicality and potential scalability of these molecules .

Scientific Research Applications

Antiviral Properties A study by Hamdouchi et al. (1999) synthesized a series of compounds structurally related to Enviroxime, including imidazo[1,2-a]pyridines, to test as antirhinovirus agents. The research highlighted the potential of these compounds in the context of antiviral properties (Hamdouchi et al., 1999).

Mechanistic Studies in Organic Chemistry Gaber and Taib (2016) conducted mechanistic studies on the thermolysis of N-arylbenzamidoximes, yielding products like imidazo[1,2-a]pyridine derivatives. This research provides insight into the chemical behavior and transformation of these compounds under specific conditions (Gaber & Taib, 2016).

Antibacterial Activity Budumuru, Golagani, and Kantamreddi (2018) focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity. This study demonstrates the potential use of these compounds in developing antibacterial agents (Budumuru et al., 2018).

Antimicrobial and Antifungal Properties Jafar et al. (2010) synthesized novel benzimidazole derivatives, including compounds structurally related to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, and studied their antimicrobial activity. This indicates the utility of these compounds in antimicrobial applications (Jafar et al., 2010).

Antipsychotic Potential A study by Thurkauf et al. (1995) explored the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents. These compounds were tested for dopamine D2 receptor binding, indicating their potential application in psychiatric medicine (Thurkauf et al., 1995).

Melatonin Receptor Binding Research by El Kazzouli et al. (2011) involved the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating their relevance in studies related to sleep and circadian rhythms (El Kazzouli et al., 2011).

Antimycobacterial Activity Lv et al. (2017) reported on the synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their considerable activity against drug-sensitive and resistant strains of tuberculosis, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Future Directions

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O/c29-24(18-10-12-19(13-11-18)27-14-5-6-15-27)26-21-8-2-1-7-20(21)22-17-28-16-4-3-9-23(28)25-22/h1-17H,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLISNGJABOKZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)